molecular formula C17H11F3N2O3 B2423005 2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline CAS No. 937605-18-0

2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline

Cat. No.: B2423005
CAS No.: 937605-18-0
M. Wt: 348.281
InChI Key: HZHHHTFKZRVLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline is a chemical compound with the molecular formula C17H11F3N2O3 . It has immense potential in scientific studies.


Synthesis Analysis

The synthesis of quinoline derivatives like this compound can involve various methods. For instance, heteroaromatic tosylates and phosphates can be used as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method involves the conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H11F3N2O3 . The average mass is 348.276 Da and the monoisotopic mass is 348.072174 Da .

Scientific Research Applications

Corrosion Inhibition in Batteries

Research by Zhang et al. (2001) highlighted the use of quinoline derivatives as corrosion inhibitors in zinc-manganese batteries. The study focused on quinoline quaternary ammonium phenolates, revealing their effective adsorption on zinc surfaces and their desirable properties as corrosion inhibitors due to their high electron density around functional groups.

Genotoxicity Risk Assessment

A study conducted by Díaz Duran et al. (2015) utilized the SOS chromotest to assess the genotoxicity of various quinoline derivatives. The research provided insights into the influence of different substituents on the genotoxicity of quinoline derivatives, contributing to the understanding of their potential therapeutic applications and risks.

Crystal Structures and Supramolecular Arrangements

Research by Gonçalves et al. (2011) revealed the crystal structures of quinoline derivatives derived from mefloquine. The study highlighted differences in molecule conformations and the absence of strong intermolecular interactions, paving the way for understanding the structural and chemical properties of these compounds.

Antiparasitic and Antiviral Potential

A study by Sopková-de Oliveira Santos et al. (2007) focused on the crystal structures of quinoline compounds with potential as antiparasitic and antiviral agents. The research provided valuable insights into the structural deviations caused by different substituents, contributing to the development of effective therapeutic agents.

Fluorescent Chemosensors and Biological Studies

In 2020, Ghorai et al. developed two 8-aminoquinoline-based chemosensors with potential for biological applications. These chemosensors selectively detected Zn2+ and Al3+ ions, showcasing their potential as tools for biological sensing and studies on intracellular ion detection in human breast cancer cells.

Properties

IUPAC Name

2-methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-10-5-6-11-3-2-4-15(16(11)21-10)25-14-8-7-12(17(18,19)20)9-13(14)22(23)24/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHHHTFKZRVLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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